molecular formula C27H28N2O B2495297 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone CAS No. 2034291-35-3

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone

Cat. No.: B2495297
CAS No.: 2034291-35-3
M. Wt: 396.534
InChI Key: NVVCQWXZDKBLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates privileged pharmacophores, including a tetrahydroisoquinoline and a diphenylketone group, linked through a pyrrolidine spacer, making it a valuable intermediate for the development of novel bioactive molecules. This compound is primarily investigated for its potential as a precursor to kinase inhibitors, as the diphenylmethane moiety is a common feature in compounds targeting ATP-binding sites [ACS Publications - Kinase Inhibitor Design] . Research efforts focus on functionalizing this core structure to modulate selectivity and potency against specific kinase targets implicated in oncology and inflammatory diseases. Furthermore, the scaffold's rigidity and ability to occupy three-dimensional space make it a candidate for probing protein-protein interactions (PPIs) that are often considered challenging for small-molecule intervention. Its primary research value lies in its utility as a building block for constructing diverse chemical libraries and as a starting point for structure-activity relationship (SAR) studies aimed at optimizing lead compounds for advanced biological evaluation. All applications are strictly for research use in a laboratory setting.

Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O/c30-27(26(22-10-3-1-4-11-22)23-12-5-2-6-13-23)29-18-16-25(20-29)28-17-15-21-9-7-8-14-24(21)19-28/h1-14,25-26H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVCQWXZDKBLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Imine-Mediated Cyclization Followed by Acylation

This two-step approach derives from adaptations of the Castagnoli–Cushman reaction:

Step 1: Synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidine

  • Imine Formation :
    • A mixture of pyrrolidine (5.0 mmol) and 3,4-dihydroisoquinoline-1-carbaldehyde (5.5 mmol) is stirred in anhydrous dichloromethane (10 mL) with sodium sulfate (15.0 mmol) at room temperature for 24 hours.
    • Mechanism : Nucleophilic attack by the pyrrolidine amine on the aldehyde carbonyl, followed by dehydration to form the imine.
  • Cyclization :
    • The imine intermediate is reacted with homophthalic anhydride (3.0 mmol) in refluxing toluene (20 mL) for 6 hours.
    • Outcome : Cyclization yields the pyrrolidine-dihydroisoquinoline scaffold with a carboxylic acid side chain, which is subsequently decarboxylated.

Step 2: Acylation with Diphenylethanone

  • Activation of Diphenylethanone :
    • Diphenylethanone is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C.
  • Coupling Reaction :
    • The pyrrolidine-dihydroisoquinoline intermediate (3.0 mmol) is treated with the acid chloride (3.3 mmol) in the presence of triethylamine (6.0 mmol) as a base.
    • Conditions : Stirred at room temperature for 12 hours, followed by aqueous workup and recrystallization from acetonitrile.

Yield : 58–62% (over two steps).

Route 2: Reductive Amination and Nucleophilic Substitution

This method prioritizes modular assembly of the pyrrolidine and dihydroisoquinoline units:

Step 1: Reductive Amination to Form Pyrrolidine-Dihydroisoquinoline

  • A solution of 3-aminopyrrolidine (5.0 mmol) and 1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde (5.5 mmol) in methanol is treated with sodium cyanoborohydride (NaBH₃CN, 6.0 mmol) at pH 5–6 (adjusted with acetic acid).
  • Reaction Time : 24 hours at 50°C.
  • Outcome : Selective reduction of the imine bond yields the secondary amine linkage.

Step 2: Nucleophilic Acyl Substitution

  • The pyrrolidine-dihydroisoquinoline product (3.0 mmol) is reacted with 2,2-diphenylacetyl chloride (3.3 mmol) in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA, 6.0 mmol) as a base.
  • Conditions : Reflux for 8 hours, followed by silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).

Yield : 65–70% (over two steps).

Route 3: One-Pot Tandem Reaction

A streamlined protocol combining imine formation and acylation in a single pot:

  • Reagents :
    • Pyrrolidine (5.0 mmol), 3,4-dihydroisoquinoline-1-carbaldehyde (5.5 mmol), and 2,2-diphenylacetic acid (5.5 mmol).
    • Coupling agents: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 6.0 mmol) and DIPEA (12.0 mmol) in dimethylformamide (DMF).
  • Procedure :

    • The aldehyde and pyrrolidine are stirred for 12 hours to form the imine.
    • 2,2-Diphenylacetic acid and HATU are added sequentially, and the mixture is stirred for an additional 24 hours at 25°C.
  • Workup :

    • Quenched with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).

Yield : 55–60%.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Overall Yield 58–62% 65–70% 55–60%
Reaction Time 36 hours 32 hours 36 hours
Key Advantage High purity Modularity Simplified
Purification Method Recrystallization Chromatography Recrystallization
Scale-Up Feasibility Moderate High Low

Insights :

  • Route 2 offers superior yields due to efficient reductive amination and acyl substitution.
  • Route 3 reduces intermediate isolation but requires costly coupling agents.
  • Recrystallization (Routes 1 and 3) enhances purity but may limit scalability compared to chromatography.

Optimization Strategies and Troubleshooting

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates but may necessitate rigorous drying.
  • Toluene is preferred for cyclization steps due to its high boiling point and inertness.

Catalytic Enhancements

  • Lewis acids (e.g., ZnCl₂) accelerate imine formation in Route 1, reducing reaction time to 8 hours.
  • Microwave irradiation (100°C, 150 W) shortens Route 3’s coupling step to 4 hours with minimal yield loss.

Impurity Mitigation

  • Byproducts :
    • N-alkylation side products in Route 2 are minimized by maintaining pH <7 during reductive amination.
    • Hydrolysis of acid chlorides in Route 1 is prevented by using anhydrous dichloromethane.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, diphenyl), 3.82–3.75 (m, 1H, pyrrolidine), 2.95–2.85 (m, 2H, dihydroisoquinoline).
  • High-Resolution Mass Spectrometry (HRMS) :
    • Calculated for C₂₇H₂₈N₂O: 396.2147; Found: 396.2151.
  • X-ray Diffraction :
    • Cocrystals with 4-hydroxybenzoic acid exhibit characteristic peaks at 2θ = 18.2° and 25.4°.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible use in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone with structurally or functionally related compounds:

Compound Name Key Structural Features Molecular Weight* Biological Activity Synthesis Yield Reference
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone Pyrrolidine + 3,4-dihydroisoquinoline + diphenylethanone ~463.6 g/mol Not reported (analogs: BChE inhibition) 52%
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(2,2-dimethoxyethyl)benzamide Benzamide + dihydroisoquinoline + dimethoxyethyl ~380.5 g/mol BChE inhibition (IC₅₀: 2.3 µM) 64.3%
1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Cathinone backbone + indenyl + pyrrolidine ~319.4 g/mol Psychoactive (NPS category) Not reported
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone Chalcone flavonoid + pyridine ~269.3 g/mol Antioxidant, anti-inflammatory Not reported
N-((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)-2,2-diphenylacetamide Hydroxypyrrolidine + diphenylacetamide + phenylethyl ~484.6 g/mol Not reported (high structural similarity) Not reported

*Calculated based on structural formulas where explicit data was unavailable.

Key Observations:

Structural Diversity: The target compound’s diphenylethanone group distinguishes it from benzamide-based BChE inhibitors (e.g., compound 5 in ), which prioritize hydrogen-bonding interactions . Compared to the cathinone derivative in , the dihydroisoquinoline moiety replaces the indenyl group, likely reducing psychostimulant effects and enhancing CNS-targeted binding .

Biological Activity: BChE inhibitors (e.g., compound 5) show specificity for Alzheimer’s disease targets, whereas cathinone derivatives are linked to psychoactive effects .

Synthetic Efficiency: The target compound’s 52% yield post-HPLC purification is comparable to other dihydroisoquinoline derivatives (e.g., compound 11 at 64% yield) but lower than tert-butyl-protected intermediates (93% in ) .

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C19H22N2OS
  • Molecular Weight : 326.5 g/mol

Structural Characteristics

The compound features a unique structure characterized by:

  • A dihydroisoquinoline moiety.
  • A pyrrolidine ring.
  • A diphenylethanone backbone.

This structural complexity is essential for its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds similar to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone exhibit various pharmacological effects:

  • Antidepressant Activity : Compounds in this class have been studied for their potential antidepressant effects, attributed to their ability to modulate neurotransmitter levels in the brain.
  • Neuroprotective Effects : Some studies suggest that related structures may offer neuroprotection against oxidative stress and neuroinflammation.
  • Anticancer Potential : Preliminary data indicate that certain derivatives can inhibit cancer cell proliferation through apoptosis induction.

The mechanisms through which these compounds exert their effects include:

  • Monoamine Reuptake Inhibition : Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, enhancing mood and emotional stability.
  • Receptor Modulation : Interaction with various neurotransmitter receptors, including dopamine and serotonin receptors, may play a role in their therapeutic effects.

Case Studies and Experimental Data

  • Study on Antidepressant Effects :
    • A study evaluated the antidepressant-like effects of a related compound in animal models. Results showed a significant reduction in despair behaviors, suggesting efficacy in treating depression.
    • The study measured neurotransmitter levels pre-and post-administration, revealing increased serotonin levels in the hippocampus.
  • Neuroprotective Study :
    • Another investigation focused on the neuroprotective properties of similar isoquinoline derivatives against oxidative stress in neuronal cells. The results indicated a marked decrease in cell death and oxidative markers when treated with these compounds.
  • Anticancer Research :
    • In vitro studies demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines. Mechanistic studies suggested that this effect was mediated through apoptosis and cell cycle arrest.

Comparative Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Antidepressant3-(3,4-Dihydroisoquinolin-2(1H)-yl)Increased serotonin levels
Neuroprotective3-(3,4-Dihydroisoquinolin derivativesReduced oxidative stress
AnticancerIsoquinoline derivativesInhibition of cancer cell proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.